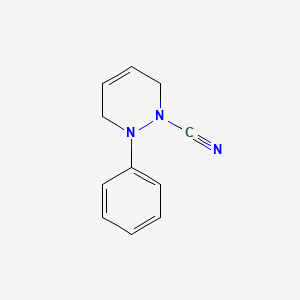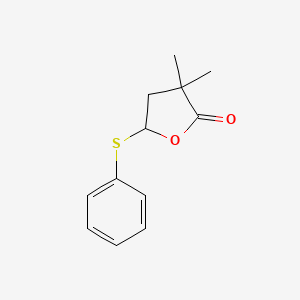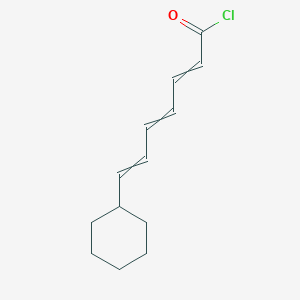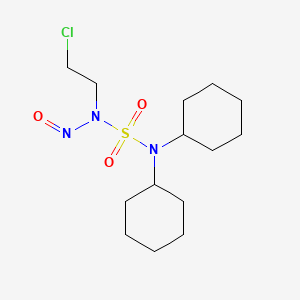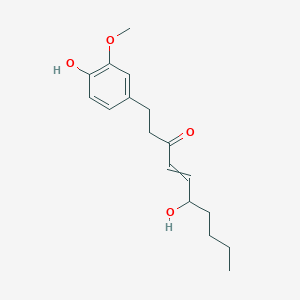
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a phenolic ketone with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its pungent taste and is a degradation product of gingerol, another active component in ginger.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one typically involves the condensation of vanillin with acetone followed by a series of reactions including reduction and dehydration . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from ginger or through chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from ginger extracts .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic ketones and their reactivity.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic effects in treating conditions like cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gingerol: Another active component in ginger with similar bioactive properties.
Paradol: A related compound with a similar structure but different functional groups.
Zingerone: A compound with a similar phenolic structure but different side chains.
Uniqueness
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one is unique due to its specific structure, which imparts distinct bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
143114-93-6 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-14(18)9-10-15(19)8-6-13-7-11-16(20)17(12-13)21-2/h7,9-12,14,18,20H,3-6,8H2,1-2H3 |
Clé InChI |
SEWFXECKZBLANJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
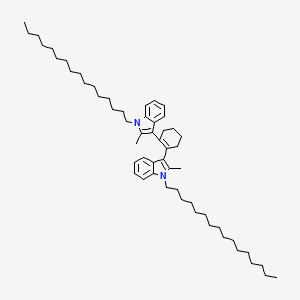
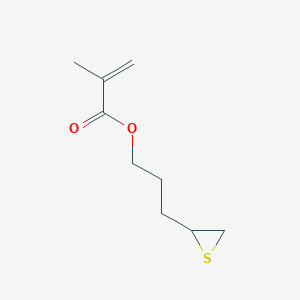
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
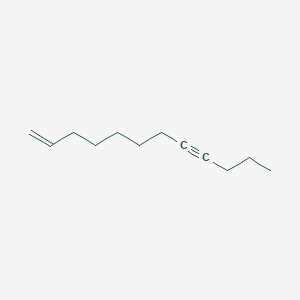
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
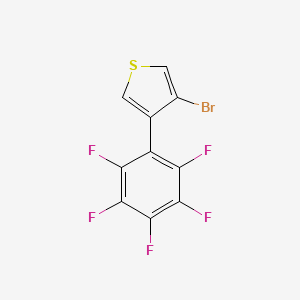
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
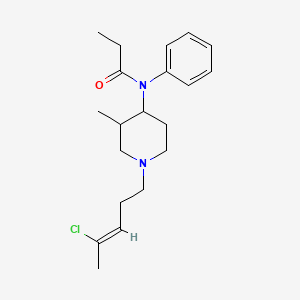
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
